An In-depth Technical Guide on 3-Aminoethyl-1-N-Cbz-pyrrolidine and Related Compounds
An In-depth Technical Guide on 3-Aminoethyl-1-N-Cbz-pyrrolidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical and physical properties of 3-Aminoethyl-1-N-Cbz-pyrrolidine, also known as benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, and its related derivatives. Due to the limited availability of specific experimental data for the primary compound of interest, this paper also includes information on structurally similar molecules to provide a comparative context for researchers.
Core Chemical Properties
While specific experimental data for 3-Aminoethyl-1-N-Cbz-pyrrolidine is not widely published, the fundamental chemical properties can be derived from its structure and data available for analogous compounds.
Table 1: Core Chemical Properties of 3-Aminoethyl-1-N-Cbz-pyrrolidine and Related Compounds
| Property | Value for 3-Aminoethyl-1-N-Cbz-pyrrolidine (Predicted/Inferred) | Value for Related Compounds | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₀N₂O₂ (for CAS 475469-12-6) | [1] |
| Molecular Weight | 248.32 g/mol | 248.32 g/mol (for CAS 475469-12-6) | [1] |
| CAS Number | 811842-07-6 (presumed) | 475469-12-6 (3-AMINO-1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER) | [1] |
| Topological Polar Surface Area | 55.6 Ų | 55.6 Ų (for CAS 475469-12-6) | [1] |
| Hydrogen Bond Donor Count | 1 | 1 (for CAS 475469-12-6) | [1] |
| Hydrogen Bond Acceptor Count | 4 | 4 (for CAS 475469-12-6) | [1] |
| Rotatable Bond Count | 5 | 5 (for CAS 475469-12-6) | [1] |
Synthesis and Experimental Protocols
A general synthetic approach can be inferred from procedures for similar compounds, such as the synthesis of benzyl (R)-3-amino-pyrrolidine-1-carboxylate. This process often starts with a commercially available hydroxy-pyrrolidine precursor.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis pathways for 3-Aminoethyl-1-N-Cbz-pyrrolidine.
General Experimental Considerations (Based on related syntheses):
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Protection Step: The reaction of a pyrrolidine derivative with benzyl chloroformate in the presence of a base (like triethylamine or sodium bicarbonate) in an appropriate solvent (such as dichloromethane or tetrahydrofuran) is a standard method for introducing the Cbz protecting group.
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Purification: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as ethyl acetate and hexanes to isolate the desired product.
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Characterization: The structure and purity of the synthesized compound would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Analytical Data (Inferred)
Specific analytical data for 3-Aminoethyl-1-N-Cbz-pyrrolidine is not available. The following table provides predicted or typical spectral characteristics based on its chemical structure and data from similar compounds.
Table 2: Predicted Analytical Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Peaks in the aromatic region (around 7.3 ppm) corresponding to the benzyl group protons.- A singlet around 5.1 ppm for the benzylic CH₂ protons of the Cbz group.- A series of multiplets in the aliphatic region (1.5-3.6 ppm) for the pyrrolidine ring and ethyl side-chain protons. |
| ¹³C NMR | - Peaks in the aromatic region (around 127-136 ppm).- A peak around 155 ppm for the carbonyl carbon of the Cbz group.- A peak around 67 ppm for the benzylic carbon of the Cbz group.- Aliphatic carbons of the pyrrolidine ring and ethyl side-chain appearing between 25-60 ppm. |
| Mass Spec. | - A molecular ion peak [M]+ corresponding to the molecular weight (approx. 248.32).- Common fragmentation patterns would include the loss of the benzyl group or cleavage of the pyrrolidine ring. |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for 3-Aminoethyl-1-N-Cbz-pyrrolidine. However, the pyrrolidine scaffold is a common motif in many biologically active compounds and drugs, suggesting that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents[2][3]. The presence of the Cbz-protected amine makes it a suitable precursor for further chemical modifications in drug discovery programs.
The broader class of pyrrolidine derivatives has been investigated for a wide range of biological activities, including as anticonvulsants, and for their role in the central nervous system[2].
Logical Relationship for Potential Drug Discovery Application:
Caption: A generalized workflow for the use of 3-Aminoethyl-1-N-Cbz-pyrrolidine in a drug discovery context.
Safety and Handling
Specific safety data for 3-Aminoethyl-1-N-Cbz-pyrrolidine is not available. For related amino-pyrrolidine derivatives, general laboratory safety precautions should be followed. These typically include:
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials.
It is crucial to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue before handling.
Disclaimer: The information provided in this document is for research and informational purposes only. The synthesis and handling of chemical compounds should only be carried out by qualified professionals in a controlled laboratory setting. The predicted data and hypothetical protocols are based on chemical principles and data from related compounds and have not been experimentally validated for 3-Aminoethyl-1-N-Cbz-pyrrolidine.
